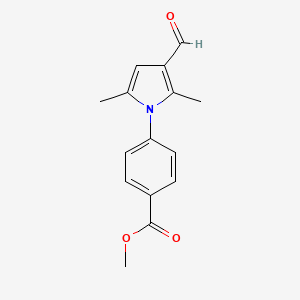

1-(呋喃-2-基甲基)-2,5-二甲基-1H-吡咯-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

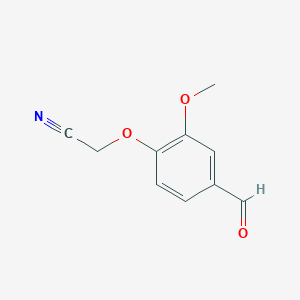

The compound "1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a multifaceted molecule that incorporates both furan and pyrrole moieties. Furan derivatives, such as furan-2-carbaldehydes, are recognized as biomass-derived chemicals and have been utilized as efficient green C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones . Similarly, furan[3,2-b]pyrroles are considered important isosteres for the indole scaffold, where the benzene ring is replaced by a furan ring, indicating the significance of furan in medicinal chemistry .

Synthesis Analysis

The synthesis of furan and pyrrole derivatives can be achieved through various methods. For instance, furan[3,2-b]pyrroles have been synthesized from simple furaldehydes, allowing for divergent synthesis with multiple substitution possibilities on the scaffold . Additionally, gold-catalyzed divergent synthesis using homopropargylic aldehydes and imines has been developed to produce substituted furans and pyrroles . Moreover, a one-pot multicomponent condensation reaction using acidic ionic liquid catalysts has been reported for the synthesis of substituted furan-2(5H)-ones .

Molecular Structure Analysis

The molecular structure and conformational preferences of furan- and pyrrole-carbaldehydes have been studied using ab initio molecular orbital theory. These studies provide insights into conformational energies, rotational barriers, charge distributions, and π-overlap populations, which are crucial for understanding the favored conformations and reactivity of such molecules .

Chemical Reactions Analysis

Furan and pyrrole derivatives participate in a variety of chemical reactions. For example, furo[3,2-b]pyrrole type aldehydes have been used to prepare a series of phenylhydrazones and dimethylhydrazones, which upon further reaction can yield cyano-substituted compounds and other derivatives . Rhodium(III)-catalyzed alkenyl C-H bond functionalization has also been employed for the convergent synthesis of furans and pyrroles, demonstrating the versatility of these heterocycles in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and pyrrole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups, as well as the heterocyclic nature of furan and pyrrole rings, affect their reactivity and stability. The synthesis methods and reactions mentioned provide a pathway to modify these properties, tailoring the molecules for specific applications [1-8].

科学研究应用

生物质转化为呋喃衍生物

呋喃衍生物在将植物生物质转化为有价值的化学品方面至关重要。这些化合物作为不可再生碳氢化合物来源的替代品,展示了化学工业中可持续发展的潜力。值得注意的是,2,5-呋喃二甲酸和 2,5-二甲基呋喃等衍生物已被确定为生产聚合物、燃料和各种功能材料的关键,说明了呋喃基化学的多功能性和生态效益 (Chernyshev, Kravchenko, & Ananikov, 2017)。

生物质热解和香烟烟雾形成

在热解研究中,呋喃衍生物作为重要的副产物出现,特别是在葡萄糖和纤维素等碳水化合物的分解中。这些化合物在理解生物质转化和香烟烟雾形成所涉及的化学过程中发挥着至关重要的作用,为环境和健康影响提供了见解 (Sanders, Goldsmith, & Seeman, 2003)。

表面化学和催化

呋喃衍生物与催化剂表面的相互作用,例如钯,突出了它们在化学合成和环境修复中的重要性。对呋喃在 Pd(111) 表面上的分解机理的研究有助于我们理解催化,这对于开发更有效和可持续的化学过程至关重要 (Caldwell & Land, 1997)。

生物燃料开发

呋喃衍生物,特别是 2,5-二甲基呋喃 (DMF),已被认可为其作为生物燃料的潜力。研究表明,DMF 可以作为传统化石燃料的有希望的替代品,提供可再生能源,同时对环境的影响更小。在火花点火发动机中探索 DMF 及其性能,突出了呋喃衍生物在解决全球能源和环境挑战方面的重要性 (Hoang, Nižetić, & Ölçer, 2021)。

药物化学

在药物化学领域,呋喃及其衍生物已被纳入生物活性分子中,展示了它们在药物设计和治疗应用中的重要性。呋喃衍生物的结构特征有助于其生物活性,为开发新药和了解生物机制提供了潜在途径 (Ostrowski, 2022)。

作用机制

Target of Action

Furan derivatives have been known to target theepidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is often associated with certain types of cancer.

Mode of Action

Furan derivatives have been reported to exhibit a broad spectrum of antimicrobial activities . They interact with their targets, leading to the inhibition of microbial growth .

Biochemical Pathways

Furan derivatives are known to interfere with the normal functioning of the targeted microbes, leading to their death . The downstream effects of this interaction could include disruption of essential microbial processes, leading to the inhibition of microbial growth .

Result of Action

The compound 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been reported to exhibit antimicrobial activity . . This suggests that the compound’s action results in the inhibition of microbial growth.

安全和危害

未来方向

Furan derivatives have a wide range of applications and continue to be an active area of research. They are particularly important in the field of medicinal chemistry, where they are used in the synthesis of various pharmaceuticals . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action for these compounds.

属性

IUPAC Name |

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYHKQKRUPOGPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368568 |

Source

|

| Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5049-49-0 |

Source

|

| Record name | 1-[(Furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

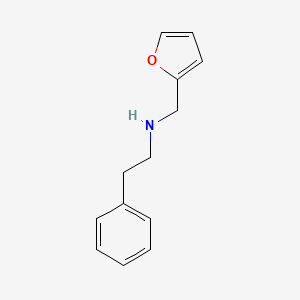

![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

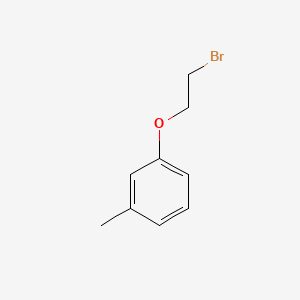

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

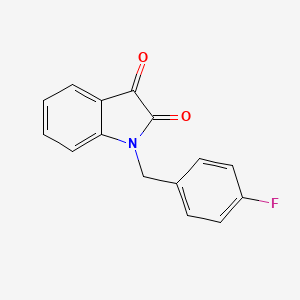

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)